Regioselectivity in Pd-Catalyzed Allylic Alkylation: dppe Minimizes Branched Product
In the palladium-catalyzed allylic alkylation of 3-methyl-but-2-enyl acetate, the dppe ligand directs nucleophilic attack almost exclusively to the linear product, yielding only 8% of the branched isomer [1]. This contrasts sharply with the Xantphos ligand, which under identical conditions produces 61% branched product [1]. The difference is attributed to the smaller cone angle of the dppe complex, which minimizes steric congestion around the allyl moiety [1].
| Evidence Dimension | Branched product selectivity |
|---|---|
| Target Compound Data | 8% branched product |
| Comparator Or Baseline | Xantphos: 61% branched product |
| Quantified Difference | 53 percentage points (lower branched selectivity for dppe) |
| Conditions | Pd-catalyzed allylic alkylation of 3-methyl-but-2-enyl acetate; malonate nucleophile |
Why This Matters
Procurement of dppe is essential when synthetic routes require high linear selectivity in allylic alkylations; substitution with wider-bite-angle ligands will drastically alter product distribution.
- [1] van Haaren, R. J.; Oevering, H.; Coussens, B. B.; van Strijdonck, G. P. F.; Reek, J. N. H.; Kamer, P. C. J.; van Leeuwen, P. W. N. M. Inorg. Chem. 2001, 40 (14), 3363–3372. View Source
